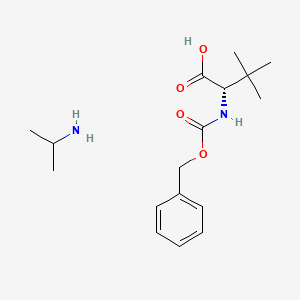

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

Description

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate (CAS: 1621085-33-3) is a chiral organic compound with the molecular formula C₁₇H₂₈N₂O₄ and a molecular weight of 324.42 g/mol . It is characterized by a stereospecific (S)-configuration at the α-carbon and features a benzyloxycarbonyl (Cbz) group protecting the amine functionality. This compound is primarily utilized in research settings for synthetic chemistry applications, including peptide synthesis and as a building block for pharmacologically active molecules.

Key properties include:

- Purity: >97% (as per analytical certificates)

- Storage: Stable for up to 6 months at -80°C or 1 month at -20°C in solution form .

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and may necessitate heating to 37°C and sonication for full dissolution .

The compound has been cited in over 30 peer-reviewed studies, reflecting its utility in academic and industrial research .

Properties

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C3H9N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3(2)4/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);3H,4H2,1-2H3/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPXYSGFRRGQSJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621085-33-3 | |

| Record name | L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with 2-propanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1621085-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | propan-2-ammonium (S)-2-benzyloxycarbonylamino-3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-Benzyloxycarbonylamino-3,3-dimethyl-butyric acid, isopropylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Organic Synthesis

- Starting Materials: Typically involves the use of protected amino acid derivatives such as N-benzyloxycarbonyl (CBZ)-protected tert-leucine or its derivatives.

- Key Steps:

- Protection of the amino group with the benzyloxycarbonyl (CBZ) group to prevent undesired side reactions.

- Formation of the isopropylamine salt or amide via reaction with isopropylamine or related amines.

- Esterification or salt formation to yield the final compound.

- Reaction Conditions: Controlled temperature, pH, and stoichiometry are critical to maintain stereochemical purity and optimize yield.

- Purification: Typically involves crystallization or chromatographic techniques to isolate the pure (S)-enantiomer.

Detailed Preparation Protocols and Data

Stock Solution Preparation (For Research Use)

A practical aspect of handling this compound involves preparing stock solutions for experimental use. The solubility and stability data guide the preparation:

| Amount of Compound | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.0824 | 0.6165 | 0.3082 |

| 5 mg | 15.4121 | 3.0824 | 1.5412 |

| 10 mg | 30.8242 | 6.1648 | 3.0824 |

- Solvents typically used include DMSO, PEG300, Tween 80, and water in sequential mixing to ensure clear solutions.

- Heating to 37°C and ultrasonic oscillation can improve solubility.

- Stock solutions stored at -80°C remain stable for up to 6 months, while storage at -20°C reduces stability to about 1 month.

In Vivo Formulation Preparation

- A stepwise solvent addition protocol is recommended to maintain solution clarity:

- Dissolve compound in DMSO to prepare a master stock.

- Add PEG300, mix and clarify.

- Add Tween 80, mix and clarify.

- Finally, add distilled water, mix and clarify.

- Alternatively, corn oil can be used as a co-solvent after DMSO.

- Physical aids such as vortexing, ultrasound, or warm water baths facilitate dissolution.

Research Findings and Optimization Insights

- Enzymatic Methods: Studies indicate that immobilized enzymes provide enhanced selectivity and reusability, making enzymatic synthesis a preferred method for scalable production of this chiral amine derivative.

- Reaction Kinetics: High turnover numbers and selectivity ratios have been reported, supporting efficient production with minimal by-products.

- Chemical Stability: The CBZ protecting group confers stability during synthesis and storage, preventing racemization and degradation.

- Purity and Yield: Controlled reaction conditions and purification methods ensure high enantiomeric purity, essential for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Organic Synthesis | CBZ protection, amide/salt formation | Well-established, scalable | Requires careful stereochemical control |

| Enzymatic Synthesis | Immobilized transaminases, mild conditions | High enantioselectivity, eco-friendly | Enzyme cost, optimization needed |

| Stock Solution Preparation | Solvent selection, temperature control | Facilitates downstream applications | Solubility constraints |

| In Vivo Formulation | Stepwise solvent addition, co-solvents | Ensures bioavailability and stability | Requires precise handling |

Chemical Reactions Analysis

Types of Reactions

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride (EP 4374877 A2)

- Molecular Formula: C₁₀H₂₀ClNO₂

- Key Features: Replaces the benzyloxycarbonyl group with an ethylamino moiety and uses a methyl ester instead of propan-2-amine. The hydrochloride salt enhances solubility in polar solvents.

- Applications : Intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry .

(2S)-2-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic Acid (CAS: 72635-81-5)

Methyl 2-{[1-(4-Fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate

- Molecular Formula : C₂₀H₂₅FN₄O₃

- Key Features : Substitutes the benzyloxycarbonyl group with a fluorinated indazole-carboxamide. The 4-fluorobutyl chain enhances lipophilicity and CNS penetration.

- Applications : Regulated as a controlled substance due to psychoactive properties, highlighting structural modifications that alter biological activity .

Functional Analogues

(S)-3-Bromobutanoic Acid

- Molecular Formula : C₄H₇BrO₂

- Key Features : Lacks the protective Cbz group but retains a branched alkyl chain and chiral center.

- Applications: Intermediate in asymmetric synthesis, particularly for β-amino alcohols .

Methyl 2-Benzoylamino-3-oxobutanoate

- Molecular Formula: C₁₂H₁₃NO₄

- Key Features : Features a benzoyl-protected amine and a ketone group, enabling cyclization reactions.

- Applications : Precursor for heterocyclic compounds, such as pyrazoles and imidazoles .

Comparative Data Table

Q & A

Basic: What are the standard synthetic routes for preparing Propan-2-amine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate?

Methodological Answer:

The compound is synthesized via multi-step protection-deprotection strategies. A common approach involves:

Amino Protection : Use benzyloxycarbonyl (Cbz) groups to protect the amine functionality during synthesis. This prevents unwanted side reactions .

Esterification : React the protected amino acid with propan-2-amine under coupling agents (e.g., DCC or EDC) to form the ester bond.

Purification : Crystallization or chromatography (e.g., RP-HPLC) is employed, often using dicyclohexylamine salts to improve crystallinity .

Characterization : Confirm structure via (e.g., methyl singlet at δ 3.79 ppm for methoxy groups) and mass spectrometry .

Advanced: How can researchers resolve low yields in the final esterification step of this compound?

Methodological Answer:

Low yields may arise from steric hindrance due to the 3,3-dimethylbutanoate moiety. Optimize by:

Activation : Use stronger coupling agents like HATU or PyBOP to enhance reactivity.

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Temperature Control : Conduct reactions at 0–5°C to minimize racemization of the chiral center .

Monitoring : Track reaction progress via TLC or LC-MS to identify incomplete coupling or side products .

Basic: What analytical techniques are recommended for confirming the stereochemical purity of this compound?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.

Optical Rotation : Measure specific rotation and compare to literature values for (S)-configured analogs .

NMR Spectroscopy : Analyze diastereotopic protons (e.g., methyl groups at δ 1.02 ppm) to confirm absence of racemization .

Advanced: How should researchers address discrepancies in 1H-NMR^1 \text{H-NMR}1H-NMR data for the benzyloxycarbonyl group?

Methodological Answer:

Unexpected splitting or shifts in the benzyl protons (δ 7.2–7.4 ppm) may indicate:

Impurities : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual benzyl alcohol or other byproducts .

Solvent Effects : Ensure complete solvent removal (e.g., DMSO-d can cause shifts; use CDCl for comparison) .

Dynamic Processes : Variable-temperature NMR can reveal rotational barriers in the Cbz group .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester bond.

Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation; the compound is sensitive to humidity .

Light Protection : Amber vials minimize photodegradation of the benzyloxycarbonyl group .

Advanced: How can researchers analyze degradation products under accelerated stability testing?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid or deprotected amine) using high-resolution mass spectrometry .

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced: What strategies mitigate racemization during the synthesis of the (S)-configured amino acid precursor?

Methodological Answer:

Low-Temperature Reactions : Conduct coupling steps below 10°C to reduce thermal energy-driven racemization .

Bulky Bases : Use Hünig’s base (DIPEA) instead of trimethylamine to sterically hinder racemization pathways.

Enantiomeric Excess (ee) Analysis : Regularly monitor ee via chiral HPLC or capillary electrophoresis .

Basic: How is the benzyloxycarbonyl (Cbz) group removed without damaging the ester functionality?

Methodological Answer:

Catalytic Hydrogenation : Use Pd/C or Pd(OH) under H gas at 1–3 atm. Monitor reaction to prevent over-reduction of the ester .

Acidolysis : Treat with HCl in dioxane (4 M, 1–2 h) for selective deprotection, followed by neutralization with aqueous NaHCO .

Advanced: What computational methods support the design of derivatives with improved stability?

Methodological Answer:

Molecular Dynamics (MD) : Simulate ester bond hydrolysis in aqueous environments to identify vulnerable regions.

DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the Cbz moiety) on stability .

Docking Studies : Model interactions with esterase enzymes to guide structural modifications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

Ventilation : Use fume hoods during synthesis to prevent inhalation of amine vapors.

Waste Disposal : Neutralize acidic or basic byproducts before disposal in accordance with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.